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molecular formula C21H24N2O2 B8492505 (4-Dimethylaminopiperidin-1-yl)(9H-xanthen-9-yl)methanone

(4-Dimethylaminopiperidin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No. B8492505
M. Wt: 336.4 g/mol
InChI Key: NHAPPWNEILOAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202891B2

Procedure details

To a stirred solution of 9H-xanthene-9-carboxylic acid (4.4 g, 19.4 mmol) in DCM (200 mL, 3 mol) was added dimethylpiperidin-4-yl-amine (2.5 g, 19.4 mmol). DIPEA (6.8 mL, 38.9 mmol) and HOBt (4.6 g, 34 mmol) were added to the mixture, followed by EDCI (4.5 g, 23.3 mmol). The mixture was stirred for 12 hours, then washed with water (300 mL), NaCl (sat.) (300 mL), dried over MgSO4 and then filtered. The solvent was removed under reduced pressure, and the crude material was purified via silica gel chromatography (10% MeOH/DCM w/1% NH3 (aq)) to yield the title compound (5.9 g).
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
4.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[CH:13]([C:15]([OH:17])=O)[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[O:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.C(Cl)Cl.[CH3:21][N:22]([CH3:29])[CH:23]1[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]1.CCN(C(C)C)C(C)C.C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C>>[CH3:21][N:22]([CH3:29])[CH:23]1[CH2:28][CH2:27][N:26]([C:15]([CH:13]2[C:14]3[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=3[O:6][C:7]3[C:12]2=[CH:11][CH:10]=[CH:9][CH:8]=3)=[O:17])[CH2:25][CH2:24]1

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
C1=CC=CC=2OC3=CC=CC=C3C(C12)C(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
2.5 g
Type
reactant
Smiles
CN(C1CCNCC1)C
Step Two
Name
Quantity
6.8 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
4.6 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Three
Name
Quantity
4.5 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (300 mL), NaCl (sat.) (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material was purified via silica gel chromatography (10% MeOH/DCM w/1% NH3 (aq))

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CN(C1CCN(CC1)C(=O)C1C2=CC=CC=C2OC=2C=CC=CC12)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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